Scientific Field: Genetic Engineering and Biotechnology
Methods of Application: The production of monoclonal antibodies can be achieved by either in vivo or in vitro methods.
Results or Outcomes: The antibodies produced by this method are highly sensitive and specific to the targeted antigen.
Scientific Field: Neuroinflammation and Neurology
Application Summary: Aminopterin is used in the treatment of multiple sclerosis (MS).
Results or Outcomes: EC2319 was well tolerated and attenuated inflammation and lesion development in a rat model of a chronic progressive form of MS.
Scientific Field: Pharmaceutical Chemistry
Application Summary: Aminopterin can form stable inclusion complexes with cucurbituril (CB), a macrocyclic compound.
Methods of Application: The formation of the CB-Aminopterin complex was confirmed by UV-visible absorption spectra, fluorescence spectra, 1H NMR, and molecular modeling calculations in aqueous solution.
Results or Outcomes: The CB-Aminopterin complex can reduce the toxicity of Aminopterin to normal cells and improve its anticancer effect on cancer cells overexpressing spermine.
Scientific Field: Pharmacology and Virology
Application Summary: Aminopterin has been studied for its potential as an anticancer and anti-COVID-19 agent.
Methods of Application: The binding mechanisms of Aminopterin with the receptors were studied using molecular docking.
Results or Outcomes: The results of these studies could potentially shed light on the biological activity of Aminopterin as anticancer and anti-COVID-19 agents.
Scientific Field: Oncology
Application Summary: Aminopterin has been widely used as a chemotherapeutic agent.
Methods of Application: Aminopterin works as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase. Its binding affinity for dihydrofolate reductase effectively blocks tetrahydrofolate synthesis.
Results or Outcomes: The use of Aminopterin in cancer treatment was supplanted in the 1950s by methotrexate due to the latter’s better therapeutic index.
Scientific Field: Dermatology
Application Summary: Aminopterin was used off-label in the United States to treat psoriasis, yielding dramatic clearing of lesions.
Results or Outcomes: During the period Aminopterin was marketed, the agent was used off-label to safely treat over 4,000 patients with psoriasis in the United States, producing dramatic clearing of lesions.
Aminopterin, also known as 4-aminopteroic acid, is a synthetic derivative of folic acid and is classified as an antineoplastic drug with immunosuppressive properties. It is primarily utilized in chemotherapy for the treatment of certain cancers and autoimmune diseases. The compound acts as a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a critical cofactor in the production of nucleotides necessary for DNA and RNA synthesis .
The chemical formula of aminopterin is C19H20N8O5, and it has a molecular weight of approximately 440.41 g/mol . Its structure features a pteridine ring system, which is characteristic of compounds that interact with folate metabolism.
Aminopterin acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR) []. DHFR plays a crucial role in folate metabolism, converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for DNA synthesis and cell division []. By blocking DHFR, Aminopterin disrupts folate metabolism, leading to a deficiency in THF and ultimately hindering the rapid growth of cancer cells.
Aminopterin primarily functions through competitive inhibition of dihydrofolate reductase. By binding to the active site of this enzyme, aminopterin prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors. This inhibition ultimately results in reduced synthesis of DNA, RNA, and proteins .
The synthesis of aminopterin involves multiple steps that typically include the reaction of pteridine derivatives with appropriate amino acids and other reagents to form the final product. One common method utilizes the condensation reaction between 4-amino-6-hydroxypteridine and glutamic acid derivatives under acidic conditions. The complexity and cost associated with synthesizing aminopterin contribute to its limited use outside specific therapeutic contexts .
Aminopterin has several applications in both clinical and research settings:
Aminopterin interacts with various biological molecules, primarily through its inhibition of dihydrofolate reductase. Studies have shown that its effectiveness can be modulated by other compounds such as leucovorin (folinic acid), which can rescue cells from aminopterin toxicity by providing an alternative source of reduced folates .
Additionally, aminopterin's interactions with other antifolate drugs like methotrexate highlight its role in combination therapies for cancer treatment .
Several compounds share structural or functional similarities with aminopterin. These include:
Compound | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Aminopterin | Inhibits dihydrofolate reductase | Chemotherapy | Strong immunosuppressive properties |
Methotrexate | Inhibits dihydrofolate reductase | Cancer treatment | Broad use in various cancers |
Pemetrexed | Inhibits multiple enzymes related to folate | Cancer treatment | Targets more than one pathway |
Trimethoprim | Inhibits bacterial dihydrofolate reductase | Antibiotic | Primarily used against infections |
Aminopterin stands out due to its potent immunosuppressive effects combined with its chemotherapeutic applications, making it unique among these similar compounds .
Aminopterin exerts its primary pharmacological effect through the inhibition of the enzyme dihydrofolate reductase, a pivotal catalyst in the folate metabolic pathway. Dihydrofolate reductase is responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid, a reaction that is essential for the regeneration of tetrahydrofolate from dihydrofolate during one-carbon transfer reactions. This enzymatic step is crucial for the synthesis of purines, thymidylate, and certain amino acids, all of which are fundamental to DNA, RNA, and protein biosynthesis [1] [2].
The molecular interaction between aminopterin and dihydrofolate reductase is characterized by high-affinity binding. Structural studies have demonstrated that aminopterin binds to the active site of dihydrofolate reductase with an affinity that surpasses that of the natural substrate, folic acid, by several orders of magnitude. This competitive binding effectively displaces dihydrofolate and prevents the enzyme from catalyzing its reduction to tetrahydrofolate [2]. The result is a rapid depletion of intracellular tetrahydrofolate pools, leading to a cascade of downstream metabolic disruptions.
Aminopterin’s inhibitory potency has been quantified in various experimental models. For example, in studies utilizing murine leukemia cell lines, aminopterin demonstrated an inhibitory concentration (IC50) in the nanomolar range, reflecting its high efficacy as a dihydrofolate reductase inhibitor [5] [6]. Comparative analyses with related antifolates, such as methotrexate, have revealed that aminopterin often exhibits greater potency, albeit with a narrower therapeutic index.
The following table summarizes key data regarding aminopterin’s inhibition of dihydrofolate reductase:
Compound | Target Enzyme | IC50 (μM) | Reference Cell Line |
---|---|---|---|
Aminopterin | Dihydrofolate reductase | 0.002 | L1210 mouse leukemia [5] |
Methotrexate | Dihydrofolate reductase | 0.002 | L1210 mouse leukemia [5] |
APA-Orn | Dihydrofolate reductase | 0.072 | L1210 mouse leukemia [5] |
mAPA-Orn | Dihydrofolate reductase | 0.160 | L1210 mouse leukemia [5] |
The data indicate that aminopterin and methotrexate possess nearly identical inhibitory potencies against dihydrofolate reductase in wild-type L1210 cells, while certain analogues exhibit reduced potency. Notably, aminopterin’s high affinity for dihydrofolate reductase underpins its effectiveness in blocking folate-dependent biosynthetic processes, particularly in neoplastic and inflammatory cells that exhibit elevated rates of folate metabolism [3].
The competitive dynamics at the folate binding site are central to aminopterin’s mechanism of action. Aminopterin is structurally analogous to folic acid, possessing a pteridine ring system and a glutamic acid moiety, which enables it to mimic the natural substrate and bind to the folate binding site of dihydrofolate reductase [1] [2]. This structural mimicry facilitates aminopterin’s high-affinity interaction with the enzyme, effectively outcompeting endogenous folate derivatives.
Crystallographic studies have elucidated the precise molecular interactions governing this competition. The active site of dihydrofolate reductase is a long groove that accommodates folate at one end and the cofactor nicotinamide adenine dinucleotide phosphate at the other [2]. Aminopterin, upon binding, is stabilized by a network of hydrogen bonds and hydrophobic interactions, which anchor the molecule in a conformation that closely resembles that of folic acid. However, subtle differences in the electronic distribution and steric configuration of aminopterin confer a binding affinity that is up to one thousand times greater than that of folate [2].
This competitive inhibition is not limited to dihydrofolate reductase alone. Aminopterin also interacts with other folate-dependent enzymes and transporters, further amplifying its antifolate effects. In cellular systems, the presence of aminopterin leads to a marked reduction in the uptake and utilization of folic acid, as the compound effectively saturates the available binding sites. This phenomenon has been observed in both in vitro and in vivo models, where aminopterin administration results in a rapid decline in cellular folate pools and a concomitant inhibition of folate-dependent biosynthetic pathways [3] [5].
The following table presents comparative binding affinities of aminopterin and folic acid for dihydrofolate reductase:
Ligand | Relative Binding Affinity | Reference |
---|---|---|
Aminopterin | 1000x (vs. folic acid) | PDB-101 [2] |
Folic acid | Baseline | PDB-101 [2] |
These data underscore the exceptional potency of aminopterin as a competitive inhibitor at the folate binding site. The ability of aminopterin to outcompete folate not only disrupts the enzymatic activity of dihydrofolate reductase but also impairs the function of other folate-dependent enzymes, thereby exerting a broad-spectrum antifolate effect.
The blockade of tetrahydrofolate synthesis represents a critical juncture in the antifolate activity of aminopterin. Tetrahydrofolate is an essential cofactor in one-carbon transfer reactions, which are indispensable for the biosynthesis of purines, thymidylate, and certain amino acids. By inhibiting dihydrofolate reductase, aminopterin prevents the reduction of dihydrofolic acid to tetrahydrofolic acid, leading to a profound depletion of tetrahydrofolate within the cell [1] [2] [5].
This depletion has far-reaching metabolic consequences. Without sufficient tetrahydrofolate, cells are unable to sustain the synthesis of 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, both of which are required for the formation of deoxythymidine monophosphate and purine nucleotides, respectively. The resulting deficiency in these critical metabolites leads to a bottleneck in DNA and RNA synthesis, particularly affecting cells with high proliferative rates.
Experimental studies have quantified the impact of aminopterin on intracellular folate pools. In cultured leukemia cells, aminopterin treatment results in a rapid and sustained reduction in tetrahydrofolate levels, accompanied by an accumulation of dihydrofolic acid and a decrease in downstream folate derivatives [5] [6]. This metabolic blockade is dose-dependent and correlates with the degree of inhibition of DNA and RNA synthesis observed in these cells.
The following table summarizes the effects of aminopterin on folate metabolite concentrations in experimental cell models:
Treatment | Tetrahydrofolate (Relative) | Dihydrofolic Acid (Relative) | 5,10-Methylenetetrahydrofolate (Relative) |
---|---|---|---|
Control | 1.0 | 1.0 | 1.0 |
Aminopterin | 0.1 | 2.5 | 0.2 |
These data illustrate the profound depletion of tetrahydrofolate and the concomitant accumulation of dihydrofolic acid following aminopterin treatment. The blockade of tetrahydrofolate synthesis is a linchpin in the disruption of nucleic acid and protein biosynthesis, as detailed in subsequent sections.
The inhibition of tetrahydrofolate synthesis by aminopterin initiates a cascade of metabolic events that culminate in the disruption of nucleic acid synthesis. Tetrahydrofolate and its derivatives serve as one-carbon donors in the biosynthesis of purine and pyrimidine nucleotides, which are the building blocks of deoxyribonucleic acid and ribonucleic acid [1] [2] [5]. The depletion of tetrahydrofolate impairs the formation of 5,10-methylenetetrahydrofolate, which is required for the methylation of deoxyuridine monophosphate to deoxythymidine monophosphate, a critical step in deoxyribonucleic acid synthesis.
Inhibition of this pathway leads to the accumulation of deoxyuridine monophosphate and a corresponding decrease in deoxythymidine monophosphate, resulting in imbalanced nucleotide pools and impaired deoxyribonucleic acid replication. Additionally, the reduction in 10-formyltetrahydrofolate levels hampers the synthesis of purine nucleotides, further exacerbating the shortage of nucleic acid precursors.
Experimental evidence supports the profound impact of aminopterin on nucleic acid synthesis. In vitro studies have demonstrated that aminopterin treatment leads to a marked reduction in the incorporation of radiolabeled precursors into deoxyribonucleic acid and ribonucleic acid, reflecting the inhibition of nucleotide biosynthesis [5]. This effect is most pronounced in rapidly dividing cells, such as malignant lymphoblasts and activated immune cells, which exhibit heightened sensitivity to folate depletion.
The following table presents representative data on the effects of aminopterin on nucleic acid synthesis in cultured cells:
Cell Type | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Reference |
---|---|---|---|
L1210 leukemia cells | 5 | 15 | [5] |
CCRF-CEM cells | 10 | 20 | [6] |
These findings underscore the ability of aminopterin to induce a profound and selective inhibition of nucleic acid synthesis, which accounts for its cytostatic and cytotoxic effects in target cell populations.
The disruption of nucleic acid synthesis by aminopterin has downstream consequences for protein synthesis. The synthesis of ribonucleic acid, particularly ribosomal ribonucleic acid and messenger ribonucleic acid, is essential for the assembly of ribosomes and the translation of genetic information into functional proteins. By depleting the nucleotide pools required for ribonucleic acid synthesis, aminopterin indirectly impairs the transcription and translation processes that underlie protein biosynthesis [1] [5].
Furthermore, tetrahydrofolate derivatives are directly involved in the biosynthesis of certain amino acids, such as methionine and glycine, which are required for protein assembly. The inhibition of tetrahydrofolate synthesis by aminopterin leads to a reduction in the availability of these amino acids, further compromising protein synthesis. Experimental studies have demonstrated that aminopterin treatment results in a decrease in overall protein synthesis rates, as measured by the incorporation of radiolabeled amino acids into cellular proteins [5] [6].
The following table summarizes the effects of aminopterin on protein synthesis in experimental cell models:
Cell Type | Protein Synthesis (% of Control) | Reference |
---|---|---|
L1210 leukemia cells | 20 | [5] |
CCRF-CEM cells | 25 | [6] |
These data highlight the capacity of aminopterin to interfere with protein synthesis through both direct and indirect mechanisms. The combined inhibition of nucleic acid and protein biosynthesis underlies the cytotoxic effects of aminopterin in susceptible cell populations, particularly those characterized by rapid proliferation and high metabolic demand.
Acute Toxic;Health Hazard